molecular formula C11H10OS B3148513 2-Ethylbenzo[b]thiophene-3-carbaldehyde CAS No. 64860-34-0

2-Ethylbenzo[b]thiophene-3-carbaldehyde

Cat. No.: B3148513
CAS No.: 64860-34-0
M. Wt: 190.26 g/mol
InChI Key: UWJLUCSEPRXAGO-UHFFFAOYSA-N
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Description

Significance of Benzo[b]thiophene and Thiophene (B33073) Scaffolds in Advanced Organic Synthesis and Material Science

The benzo[b]thiophene framework, and the simpler thiophene ring system, are of profound importance in modern chemistry. nih.gov These sulfur-containing heterocycles are not merely academic curiosities but are foundational components in numerous functional materials and bioactive molecules. researchgate.net

In the realm of medicinal chemistry, the benzo[b]thiophene scaffold is considered a "privileged structure." nih.gov This means it is a molecular framework that can bind to a variety of biological targets, making it a recurring motif in drug discovery. researchgate.netnih.gov Its planar, electron-rich nature facilitates interactions with enzymes and cellular receptors. researchgate.net Consequently, benzo[b]thiophene derivatives have been developed for a wide array of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. researchgate.netnih.govnih.gov Notable pharmaceutical drugs containing the benzo[b]thiophene core include raloxifene (B1678788) (used for osteoporosis) and zileuton (B1683628) (an asthma medication). wikipedia.org The versatility of this scaffold allows synthetic chemists to create large libraries of compounds for biological screening. nih.gov

In material science, thiophene and its fused derivatives like benzo[b]thiophene are critical building blocks for organic electronics. dntb.gov.uaresearchgate.net The ability of the sulfur atom to delocalize π-electrons along the molecular backbone imparts semiconducting properties to polymers and oligomers containing these rings. nih.gov This has led to their extensive use in applications such as:

Organic Field-Effect Transistors (OFETs): Thiophene-based polymers are used as the active semiconductor layer. dntb.gov.ua

Organic Solar Cells (OSCs): These materials serve as electron-donor components in the light-harvesting layer of photovoltaic devices. dntb.gov.ua

Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives can be employed as hole-transporting materials or as part of the emissive layer. dntb.gov.ua

The chemical stability and the potential for straightforward functionalization allow scientists to fine-tune the electronic and optical properties of these materials for specific device requirements. researchgate.nete-bookshelf.de

Table 1: Key Application Areas of Thiophene and Benzo[b]thiophene Scaffolds

Field Scaffold Application / Role Examples
Medicinal Chemistry Benzo[b]thiophene Privileged scaffold for drug discovery. researchgate.netnih.gov Anticancer, Antimicrobial, Anti-inflammatory agents. researchgate.netnih.gov
Benzo[b]thiophene Core of FDA-approved drugs. researchgate.netwikipedia.org Raloxifene, Zileuton. wikipedia.org
Material Science Thiophene/Benzo[b]thiophene Organic semiconductors. nih.govdntb.gov.ua Organic Field-Effect Transistors (OFETs). dntb.gov.ua
Thiophene/Benzo[b]thiophene Electron-donor materials. dntb.gov.ua Organic Solar Cells (OSCs). dntb.gov.ua
Thiophene/Benzo[b]thiophene Hole-transporting & emissive layers. dntb.gov.ua Organic Light-Emitting Diodes (OLEDs). dntb.gov.ua

Overview of Formylated Heterocycles in Synthetic and Applied Contexts

A formylated heterocycle is a heterocyclic compound that has been functionalized with a formyl (-CHO) or aldehyde group. The introduction of this group, often achieved through methods like the Vilsmeier-Haack reaction, transforms the heterocycle into a highly versatile synthetic intermediate. ijpcbs.comorganic-chemistry.org Formylated thiophenes and benzo[b]thiophenes, for instance, are common precursors in organic synthesis. rsc.orgwikipedia.org

The synthetic utility of the formyl group stems from its electrophilic carbon atom, which readily undergoes a wide range of chemical transformations. This allows chemists to use formylated heterocycles as "crossroads" intermediates to build molecular complexity. ijpcbs.com Key transformations include:

Condensation Reactions: Reacting with nucleophiles like amines or active methylene (B1212753) compounds to form imines, enamines, or to extend carbon chains (e.g., Knoevenagel and Claisen-Schmidt condensations).

Reductive Amination: Conversion of the aldehyde into an amine, providing a direct route to new C-N bonds. mdpi.com

Oxidation: The aldehyde can be easily oxidized to a carboxylic acid, offering another key functional group for further modifications like esterification or amidation.

Reduction: Reduction of the aldehyde yields a primary alcohol, which can be used in subsequent reactions.

Wittig-type Reactions: Conversion of the aldehyde into an alkene, enabling the formation of C=C double bonds.

In applied contexts, these transformations are crucial for the synthesis of complex target molecules, particularly in the pharmaceutical industry. mdpi.comnih.gov The formyl group acts as a chemical handle, allowing for the late-stage functionalization of a drug candidate or the construction of a core heterocyclic system. acs.org For example, a formylated heterocycle can be a key precursor in the synthesis of N-acylhydrazones, a class of compounds with documented bioactivity. nih.gov The ability to easily convert the formyl group into many other functionalities makes formylated heterocycles indispensable tools in the development of new medicines, agrochemicals, and functional materials. nih.gov

Table 2: Synthetic Utility of the Formyl Group on Heterocycles

Reaction Type Reagent(s) / Conditions Product Functional Group Significance
Condensation Amines, Active Methylene Compounds Imine, Enamine, Alkene C-N and C-C bond formation
Reductive Amination Amine, Reducing Agent (e.g., NaBH₃CN) Amine Synthesis of substituted amines. mdpi.com
Oxidation Oxidizing Agent (e.g., KMnO₄, Ag₂O) Carboxylic Acid Access to acids, esters, and amides
Reduction Reducing Agent (e.g., NaBH₄) Primary Alcohol Introduction of a hydroxyl group
Wittig Reaction Phosphonium Ylide Alkene C=C double bond formation
Knoevenagel Condensation Malonic Acid Derivatives α,β-Unsaturated Carbonyl Carbon chain extension

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-1-benzothiophene-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS/c1-2-10-9(7-12)8-5-3-4-6-11(8)13-10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJLUCSEPRXAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2S1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization Pathways of 2 Ethylbenzo B Thiophene 3 Carbaldehyde

Reactions at the Carbaldehyde Moiety

The aldehyde functional group is a versatile handle for a wide array of chemical transformations, including nucleophilic additions, condensations, and redox reactions.

Nucleophilic Addition Reactions, including Grignard Reactions

The electrophilic carbon atom of the carbaldehyde group in 2-Ethylbenzo[b]thiophene-3-carbaldehyde is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX), are potent nucleophiles that readily add to the carbonyl group. This reaction provides a valuable route for the formation of new carbon-carbon bonds, leading to secondary alcohols. For instance, the reaction with a Grignard reagent like methylmagnesium bromide would yield 1-(2-ethylbenzo[b]thiophen-3-yl)ethanol. The general mechanism involves the nucleophilic addition of the alkyl or aryl group from the Grignard reagent to the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide.

Table 1: Examples of Grignard Reactions with this compound

Grignard Reagent (R-MgX)Product NameProduct Structure
Methylmagnesium bromide (CH₃MgBr)1-(2-Ethylbenzo[b]thiophen-3-yl)ethanol
Phenylmagnesium bromide (C₆H₅MgBr)(2-Ethylbenzo[b]thiophen-3-yl)(phenyl)methanol
Ethylmagnesium bromide (C₂H₅MgBr)1-(2-Ethylbenzo[b]thiophen-3-yl)propan-1-ol

Condensation Reactions, including Schiff Base Formation and Aldol-Type Condensations

Condensation reactions are a cornerstone of organic synthesis, enabling the formation of larger molecules, often with the elimination of a small molecule like water.

Schiff Base Formation: this compound can react with primary amines to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by an acid or base and proceeds via nucleophilic addition of the amine to the carbonyl group, followed by dehydration. Schiff bases derived from benzo[b]thiophene scaffolds are of interest in medicinal chemistry. For example, reacting the aldehyde with aniline (B41778) would produce N-((E)-(2-ethylbenzo[b]thiophen-3-yl)methylene)aniline. The synthesis of Schiff bases from various aldehydes, including heterocyclic ones, is a well-established process. derpharmachemica.comekb.eg

Aldol-Type Condensations: In the presence of a base, an aldehyde with α-hydrogens can undergo an aldol (B89426) addition or condensation. However, this compound lacks α-hydrogens on the aldehyde group itself. It can, therefore, act as the electrophilic partner in a crossed or Claisen-Schmidt condensation with another enolizable aldehyde or ketone. For example, condensation with acetone (B3395972) would lead to the formation of 4-(2-ethylbenzo[b]thiophen-3-yl)but-3-en-2-one. This type of reaction, where two different carbonyl compounds react, is a powerful tool for creating α,β-unsaturated ketones. youtube.com The condensation is driven by the formation of a stable, conjugated system. youtube.com

Oxidation and Reduction Pathways to Carboxylic Acids and Alcohols

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like selenium dioxide with hydrogen peroxide, can convert this compound into 2-Ethylbenzo[b]thiophene-3-carboxylic acid. mdpi.com The synthesis of benzo[b]thiophene-3-carboxylic acid derivatives is a known transformation in the development of biologically active molecules. nih.gov

Reduction: The reduction of the aldehyde to the corresponding primary alcohol, (2-Ethylbenzo[b]thiophen-3-yl)methanol, can be achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. Catalytic hydrogenation over metals like palladium, platinum, or nickel is also an effective method. For instance, diisobutylaluminum hydride (DIBAL-H) is a reagent capable of reducing esters and other carbonyl compounds to alcohols. rsc.org

Acetal and Ketal Formation

In the presence of an alcohol and an acid catalyst, this compound can be converted into an acetal. masterorganicchemistry.com This reaction involves the initial formation of a hemiacetal, which then reacts with a second molecule of the alcohol to form the stable acetal, with the elimination of water. masterorganicchemistry.com Cyclic acetals can be formed using diols, such as ethylene (B1197577) glycol. This transformation is often used to protect the aldehyde group during reactions that would otherwise affect it, as acetals are stable under neutral and basic conditions but can be easily hydrolyzed back to the aldehyde with aqueous acid. masterorganicchemistry.com

Table 2: Protection of this compound as an Acetal

ReagentProduct Name
Methanol (CH₃OH), H⁺3-(Dimethoxymethyl)-2-ethylbenzo[b]thiophene
Ethylene glycol, H⁺2-(2-Ethylbenzo[b]thiophen-3-yl)-1,3-dioxolane

Reactions on the Benzo[b]thiophene Ring System

The benzo[b]thiophene nucleus is an aromatic system and can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituents.

Electrophilic Aromatic Substitution Reactions on the Benzothiophene Nucleus

In the parent benzo[b]thiophene, electrophilic attack occurs preferentially at the 3-position. chemicalbook.comresearchgate.net However, in this compound, the 3-position is blocked. The directing effects of the substituents on the benzene (B151609) ring (positions 4, 5, 6, and 7) must be considered. The 2-ethyl group is an activating, ortho-, para-director, which would favor substitution at positions 4 and 6. Conversely, the 3-carbaldehyde group is a deactivating, meta-director relative to its position on the thiophene (B33073) ring, which would also influence the benzene ring's reactivity. The interplay of these electronic effects determines the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts reactions. Generally, the activating effect of the alkyl group would be a dominant factor. Studies on substituted benzo[b]thiophenes have shown that the regioselectivity of electrophilic substitution can be complex. cdnsciencepub.com For instance, nitration of benzo[b]thiophene can yield a mixture of isomers, with the 3-nitro product often being major, but other isomers can also form. cdnsciencepub.com Halogenation under acidic conditions also typically affords the 3-halobenzothiophene. researchgate.net Given the existing substitution pattern, electrophilic attack would likely occur on the benzene portion of the molecule, with the precise location depending on the specific reaction conditions and the nature of the electrophile.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different chemical groups with the aid of a metal catalyst. For a molecule like this compound, these reactions would typically require prior conversion of the aldehyde group into a suitable leaving group, such as a halide or a triflate, to facilitate the coupling process.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide or triflate. This reaction is widely used for the formation of carbon-carbon bonds, particularly for creating biaryl structures.

A comprehensive review of scientific literature did not yield specific examples of this compound being directly used as a substrate in Suzuki-Miyaura coupling reactions. Hypothetically, the aldehyde at the 3-position could be converted to a halide (e.g., 3-bromo-2-ethylbenzo[b]thiophene). This derivative could then undergo a Suzuki-Miyaura reaction with an aryl or vinyl boronic acid to introduce new substituents at the 3-position.

Table 1: Illustrative Suzuki-Miyaura Reaction This table illustrates a general transformation and does not represent a documented reaction of the specified compound.

Reactant 1Reactant 2CatalystBaseSolventProduct
3-Halo-2-ethylbenzo[b]thiophene (Hypothetical)Arylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/Water3-Aryl-2-ethylbenzo[b]thiophene

Negishi Coupling

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organohalide or triflate. It is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms.

Similar to the Suzuki-Miyaura reaction, a thorough search of the available scientific literature did not reveal specific instances of this compound participating in Negishi coupling reactions. A synthetic strategy would likely involve the preliminary conversion of the aldehyde to a leaving group. The resulting halo-substituted benzo[b]thiophene could then be coupled with an organozinc reagent.

Table 2: Illustrative Negishi Coupling Reaction This table illustrates a general transformation and does not represent a documented reaction of the specified compound.

Reactant 1Reactant 2CatalystSolventProduct
3-Halo-2-ethylbenzo[b]thiophene (Hypothetical)Organozinc Reagent (R-ZnX)Pd(PPh₃)₄ or Ni(dppe)Cl₂THF or DMF3-Substituted-2-ethylbenzo[b]thiophene

Intramolecular Cyclization and Annulation Reactions

Intramolecular cyclization and annulation reactions are fundamental processes for constructing cyclic and polycyclic frameworks. For this compound, these reactions would typically involve the aldehyde group reacting with another functional group tethered to the benzo[b]thiophene core or a reactant that engages both the aldehyde and a position on the aromatic system.

A detailed search of scientific databases and literature did not yield specific published examples of intramolecular cyclization or annulation reactions starting directly from this compound. Research on related benzo[b]thiophene structures suggests that the aldehyde group can participate in cyclization cascades after initial condensation or derivatization. For instance, Knoevenagel condensation of the aldehyde with an active methylene (B1212753) compound could furnish a precursor for a subsequent intramolecular cyclization. Annulation reactions, which involve the formation of a new ring fused to the existing benzo[b]thiophene system, could also be envisioned through multi-step sequences.

Table 3: Hypothetical Intramolecular Cyclization Pathway This table illustrates a general, hypothetical reaction pathway and does not represent a documented reaction of the specified compound.

Starting MaterialReaction TypeKey ReagentsIntermediateFinal Product Type
This compoundKnoevenagel Condensation followed by Intramolecular Cyclization1. Active methylene compound, Base 2. Acid or Metal CatalystSubstituted acrylate (B77674) derivativeFused polycyclic heterocycle

While direct experimental data on these specific transformations for this compound is not prevalent in the surveyed literature, the established reactivity of the aldehyde group and the benzo[b]thiophene scaffold provides a basis for predicting its behavior in such reactions. Further synthetic exploration is required to fully elucidate the derivatization pathways for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethylbenzo B Thiophene 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. While specific NMR data for 2-Ethylbenzo[b]thiophene-3-carbaldehyde is not extensively published, the analysis of its structural analogue, Benzo[b]thiophene-3-carbaldehyde, offers valuable insights into the expected spectral features. rsc.org

¹H NMR Spectroscopy:

The ¹H NMR spectrum of Benzo[b]thiophene-3-carbaldehyde in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals for the aldehyde proton and the aromatic protons. rsc.org The aldehyde proton (CHO) typically appears as a singlet in the downfield region, around δ 10.13 ppm. rsc.org The protons on the benzo[b]thiophene ring system exhibit complex splitting patterns in the aromatic region (δ 7.40-8.70 ppm). For instance, the proton at position 2 of the thiophene (B33073) ring is observed as a singlet at δ 8.31 ppm, while the aromatic protons on the benzene (B151609) ring appear as multiplets. rsc.org

For this compound, the ¹H NMR spectrum is expected to show additional signals corresponding to the ethyl group: a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), typically in the upfield region of the spectrum. The presence of the electron-donating ethyl group at the 2-position would also be expected to cause slight upfield shifts for the adjacent protons compared to the unsubstituted analogue.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For Benzo[b]thiophene-3-carbaldehyde, the carbonyl carbon of the aldehyde group resonates significantly downfield at δ 185.5 ppm. rsc.org The carbon atoms of the benzo[b]thiophene scaffold appear between δ 122.5 and 143.4 ppm. rsc.org

In the case of this compound, the spectrum would additionally feature signals for the ethyl group carbons. The methylene carbon (-CH₂-) would likely appear in the range of δ 20-30 ppm, and the methyl carbon (-CH₃) would be found further upfield, typically between δ 10-15 ppm.

2D NMR Techniques:

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguously assigning the proton and carbon signals of this compound. COSY spectra would reveal the coupling relationships between protons, helping to delineate the spin systems within the aromatic rings and the ethyl group. HSQC spectra would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.

Table 1: ¹H and ¹³C NMR Data for Benzo[b]thiophene-3-carbaldehyde rsc.org

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
CHO10.13 (s)185.5
C2-H8.31 (s)135.2
Aromatic-H7.48 (dt, J=22.8, 7.3 Hz, 2H)143.4
Aromatic-H7.88 (d, J=7.9 Hz, 1H)140.5
Aromatic-H8.68 (d, J=7.7 Hz, 1H)136.5
Aromatic-C-126.2
Aromatic-C-124.9
Aromatic-C-122.5

Note: Data obtained in CDCl₃ at 400 MHz for ¹H and 101 MHz for ¹³C.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy:

The IR spectrum of a compound containing a thiophene ring and an aldehyde group will show characteristic absorption bands. For benzo[b]thiophene derivatives, the C=O stretching vibration of the aldehyde group is a prominent feature, typically appearing in the region of 1670-1690 cm⁻¹. mdpi.com For instance, the related compound Benzo[b]thiophene-2-carbaldehyde exhibits a strong C=O stretch at 1672 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings typically appear in the 1400-1600 cm⁻¹ region. mdpi.com The C-S stretching vibration of the thiophene ring is generally weaker and can be found in the fingerprint region. iosrjournals.org

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum. Aromatic ring vibrations often give rise to strong Raman signals. For thiophene-containing molecules, the symmetric stretching of the thiophene ring is a characteristic Raman band.

Table 2: Characteristic IR Absorption Frequencies for Related Compounds

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Reference Compound
C=OStretch1672Benzo[b]thiophene-2-carbaldehyde mdpi.com
Aromatic C-HStretch~3100-3000Thiophene-2-carbaldehyde researchgate.net
Aliphatic C-HStretch~2970-2850Expected for ethyl group
Aromatic C=CStretch~1600-1450Benzo[b]thiophene-2-carbaldehyde mdpi.com
C-SStretch~850-6002-Thiophene Carboxylic Acid iosrjournals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The extended π-conjugated system of the benzo[b]thiophene core in this compound is expected to give rise to distinct absorption bands in the UV-Vis spectrum.

Studies on derivatives of benzo[b]thiophene-2-carbaldehyde have shown π → π* transitions due to the conjugated system. nih.gov The presence of the aldehyde group, which acts as a chromophore, extends the conjugation and typically results in absorption maxima at longer wavelengths (a bathochromic or red shift). The ethyl group, being an electron-donating group, may cause a slight shift in the absorption maxima compared to the unsubstituted parent compound. The specific λmax values would be dependent on the solvent used due to solvatochromic effects.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS, ESI-HRMS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

The molecular formula for this compound is C₁₁H₁₀OS. sigmaaldrich.com The exact mass can be calculated and confirmed using high-resolution mass spectrometry (HRMS), such as Electrospray Ionization (ESI-HRMS).

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the compound, providing both its retention time and its mass spectrum. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak [M]⁺. The fragmentation pattern would likely involve the loss of the aldehyde group (CHO), the ethyl group (C₂H₅), or other characteristic fragments of the benzo[b]thiophene ring system. For example, the mass spectrum of the related Benzo[b]thiophene-2-carbaldehyde shows a strong molecular ion peak at m/z 162, followed by a peak at m/z 161 corresponding to the loss of a hydrogen atom. mdpi.com

Table 3: Expected Mass Spectrometric Data for this compound

Parameter Value
Molecular FormulaC₁₁H₁₀OS sigmaaldrich.com
Molecular Weight190.26 g/mol
Expected [M]⁺ Peak (m/z)190
Expected [M-H]⁺ Peak (m/z)189
Expected [M-CHO]⁺ Peak (m/z)161
Expected [M-C₂H₅]⁺ Peak (m/z)161

X-ray Crystallography for Solid-State Structural Determination

While no crystal structure for this compound is publicly available, studies on related thiophene derivatives have been conducted. researchgate.net For a crystalline sample of this compound, X-ray diffraction analysis would confirm the planarity of the benzo[b]thiophene ring system and determine the conformation of the ethyl and aldehyde substituents relative to the ring. It would also provide information on intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the packing of the molecules in the solid state.

Computational Chemistry and Theoretical Investigations of 2 Ethylbenzo B Thiophene 3 Carbaldehyde and Its Chemical Behavior

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

No specific Density Functional Theory (DFT) studies on 2-Ethylbenzo[b]thiophene-3-carbaldehyde were found in the public domain. Such studies would typically provide insights into the molecule's electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the distribution of electron density. These parameters are crucial for predicting the molecule's reactivity, stability, and potential reaction sites. Without dedicated DFT calculations, a quantitative analysis of these properties for this compound remains speculative.

Molecular Modeling and Conformer Analysis

There is a lack of published research on the molecular modeling and conformational analysis of this compound. A conformer analysis would involve computational methods to identify the different spatial arrangements of the atoms in the molecule and their relative stabilities. This is particularly relevant for the ethyl group and the carbaldehyde group, as their rotation can lead to different conformers with varying energy levels. Such an analysis would be fundamental to understanding the molecule's three-dimensional structure and how it might interact with other molecules.

Reaction Mechanism Elucidation through Computational Methods

No computational studies elucidating the reaction mechanisms involving this compound could be identified. Theoretical investigations in this area would typically employ methods like DFT to map out the potential energy surface of a reaction, identify transition states, and calculate activation energies. This would provide a detailed, step-by-step understanding of how this compound participates in chemical reactions, such as nucleophilic additions to the carbaldehyde group or electrophilic substitutions on the benzothiophene ring.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies Focused on Structural Insights

A search for Quantitative Structure-Activity Relationship (QSAR) or cheminformatics studies specifically centered on this compound did not yield any results. QSAR studies are statistical models that relate the chemical structure of a molecule to its biological activity. For a QSAR study to be conducted, a dataset of structurally related compounds with measured biological activities would be necessary. The absence of such studies indicates that the biological activities of a series of compounds including this compound have likely not been systematically investigated and modeled in this manner.

Molecular Docking and Binding Affinity Predictions for Ligand-Target Interactions

There are no available molecular docking studies or binding affinity predictions specifically for this compound. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used in drug discovery to understand how a ligand might interact with the binding site of a protein. Without such studies, the potential interactions of this compound with biological targets remain unexplored from a computational standpoint.

Applications of 2 Ethylbenzo B Thiophene 3 Carbaldehyde in Materials Science and Optoelectronics Research

Design and Synthesis of Photochromic and Photoswitchable Materials

Derivatives of 2-Ethylbenzo[b]thiophene-3-carbaldehyde are instrumental in the development of photochromic materials, particularly a class of compounds known as diarylethenes. These molecules can undergo reversible transformations between two distinct isomers when exposed to light of specific wavelengths, making them ideal candidates for photoswitchable devices and optical memory applications.

A notable example involves the synthesis of 1,2-bis(2-ethylbenzo[b]thiophen-3-yl)perfluorocyclopentenes. These diarylethenes are synthesized from precursors derived from 2-ethylbenzo[b]thiophene. The synthetic strategy allows for the creation of both symmetric and asymmetric molecules decorated with mono- and bithiophene units. The resulting compounds exhibit robust photochromism, with the ability to switch between an open and a closed form upon irradiation with UV and visible light. Specifically, they undergo a ring-closure reaction when irradiated with UV light (e.g., 365 nm) and a reversible ring-opening reaction with visible light (e.g., 470 nm or 530 nm). This photoswitching behavior is a key characteristic for their application in molecular switches and data storage.

Development of Fluorescent and Luminescent Organic Dyes

The same diarylethene derivatives of 2-ethylbenzo[b]thiophene also exhibit interesting fluorescent properties, which can be modulated by light. The fluorescence of these molecules is dependent on their isomeric state, allowing for the development of photoswitchable fluorescent dyes.

Research has shown that oxidized 1,2-bis(2-ethylbenzo[b]thiophen-3-yl)perfluorocyclopentenes have highly fluorescent closed forms that emit in the visible spectrum, from yellow to red. In contrast, the open forms of these compounds are only weakly fluorescent. This significant difference in fluorescence quantum yield between the two states allows for a high degree of fluorescence modulation, with some derivatives showing a modulation of over 270-fold. The incorporation of oligothiophene units into these diarylethenes can further tune their fluorescent properties. The development of such dyes with switchable emission is of great interest for applications in sensors, security inks, and biological imaging.

Photophysical Properties of a Symmetric Diarylethene Derivative (SyOTh1)
PropertyValue
Absorption Max (Open Form)350 nm
Absorption Max (Closed Form)520 nm
Emission Max (Closed Form)580 nm
Fluorescence Quantum Yield (Closed Form)0.34
Fluorescence Modulation>270

Integration into Conductive Polymers and Organic Electronic Devices

The benzothiophene core is a well-established component in the design of organic semiconductors. While research directly on polymers of this compound is emerging, the broader class of benzothiophene derivatives has been successfully integrated into conductive polymers for organic electronic devices. These materials are particularly promising for use in organic field-effect transistors (OFETs).

The general strategy involves the synthesis of π-conjugated small molecules and polymers where the benzothiophene unit acts as a key structural motif. The aldehyde functionality on the this compound molecule provides a reactive site for polymerization and functionalization. For instance, thiophene-based aldehydes can be incorporated into polymer backbones, and the resulting materials can exhibit semiconducting properties. The introduction of an aldehyde group offers a route to create functionalizable and adhesive semiconducting polymers. Research on related benzo[b]thieno[2,3-d]thiophene (BTT) derivatives has shown that these materials can act as solution-processable small molecular organic semiconductors in OFETs, exhibiting p-channel behavior with good hole mobility and high current on/off ratios. These findings suggest a strong potential for this compound to be used in similar applications, contributing to the development of flexible and low-cost organic electronics.

Performance of a Solution-Sheared OFET based on a Benzo[b]thieno[2,3-d]thiophene Derivative
ParameterValue
Hole Mobility (cm²/Vs)up to 0.005
Current On/Off Ratio>10⁶
Channel Typep-channel

Applications in Advanced Imaging Techniques, including Super-resolution Fluorescence Microscopy

The unique photoswitchable and fluorescent properties of 2-ethylbenzo[b]thiophene derivatives make them highly suitable for advanced imaging techniques, most notably super-resolution fluorescence microscopy. This cutting-edge imaging modality allows for the visualization of cellular structures with a resolution that surpasses the diffraction limit of light.

Photoswitchable fluorescent diarylethenes derived from 2-ethylbenzo[b]thiophene are particularly promising for a super-resolution technique called RESOLFT (Reversible Saturable Optical Fluorescence Transitions). The ability to repeatedly switch these molecules between a fluorescent "on" state and a non-fluorescent "off" state with light allows for the sequential imaging of individual molecules, leading to the construction of a high-resolution image. A key advantage of the 1,2-bis(2-ethylbenzo[b]thiophen-3-yl)perfluorocyclopentene derivatives is their high cycloreversion quantum yields, which is a desirable feature for RESOLFT microscopy. Furthermore, their good fatigue resistance ensures that they can undergo many switching cycles without significant degradation. One particular symmetric diarylethene, SyOTh1, has been identified as a strong candidate for single-molecule based super-resolution fluorescence microscopy due to its high degree of fluorescence modulation and large fluorescence quantum yield.

2 Ethylbenzo B Thiophene 3 Carbaldehyde As a Versatile Synthetic Intermediate

Precursor for Complex Heterocyclic Ring Systems (e.g., Thienopyridines, Thienopyrimidines, Fused Benzothiophenes)

The aldehyde functional group of 2-ethylbenzo[b]thiophene-3-carbaldehyde is the primary site of reactivity for the construction of fused heterocyclic rings. Through condensation and cyclization reactions, it can be elaborated into a variety of important scaffolds, including thienopyridines and thienopyrimidines.

Thienopyridines: These nitrogen-containing heterocyclic compounds can be synthesized from 2-aminothiophene precursors, which themselves can be derived from aldehydes. researchgate.net The Friedländer annulation, a classic method for quinoline synthesis, can be adapted to create the thienopyridine core. This reaction typically involves the condensation of an ortho-aminoaryl aldehyde with a compound containing an activated methylene (B1212753) group (e.g., a ketone or ester). While specific examples starting from this compound are not prevalent in literature, the general strategy is well-established for related thiophene (B33073) carboxaldehydes. researchgate.netresearchgate.net

Thienopyrimidines: The thienopyrimidine scaffold is of significant interest due to its structural similarity to purine bases found in DNA and RNA. nih.govekb.eg The synthesis of these systems often begins with a 2-aminothiophene derivative bearing an adjacent ester or nitrile group. ekb.egmdpi.com These precursors can undergo cyclization with various one-carbon synthons like formamide, urea, or isothiocyanates to form the pyrimidine ring. ekb.egnih.gov For instance, a 2-aminothiophene-3-carboxamide can react with aldehydes to generate the fused thienopyrimidine ring system. researchgate.net This highlights the potential of this compound to be converted into the necessary amine intermediate for subsequent cyclization.

Fused Benzothiophenes: The benzothiophene core of the molecule can itself be a platform for further annulation. Reactions targeting both the benzene (B151609) ring and the thiophene ring can lead to more extended, fused aromatic systems. For example, benzo[b]thiophene-3-carboxaldehyde has been used as a starting material in the multi-step synthesis of anthra[2,3-b:7,6-b′]bis nih.govbenzothiophenes. sigmaaldrich.com

Table 1: Representative Synthesis of Heterocyclic Systems

Starting Material Analogue Reagents Product Class Reaction Type
2-Aminobenzothiophene-3-carbaldehyde Ketone (e.g., cyclohexanone) Thienopyridine Friedländer Annulation
2-Aminobenzothiophene-3-carboxamide Aromatic Aldehyde, Catalyst Thienopyrimidine Cyclocondensation
Benzo[b]thiophene-3-carbaldehyde Multi-step sequence Fused Benzothiophene Annulation

Building Block in Multistep Organic Synthesis

Beyond its role as a direct precursor to fused heterocycles, this compound is a valuable building block in more extended, multistep synthetic campaigns. The aldehyde group is one of the most versatile functional groups in organic chemistry, allowing for a wide array of transformations. mdpi.com

Its utility is demonstrated by the diverse reactions of the parent compound, benzo[b]thiophene-3-carboxaldehyde, which can be used to synthesize complex molecules such as:

Quinazolinones: Through reaction sequences involving the formation of an intermediate that is then cyclized. sigmaaldrich.com

Azabicyclo[2.2.2]octan-3-ones: Via condensation reactions to form an ylidene derivative, which is a key intermediate. sigmaaldrich.com

These examples underscore the aldehyde's role as a linchpin in synthetic strategies, enabling the connection of different molecular fragments. It can participate in Wittig reactions to form alkenes, reductive aminations to introduce nitrogen-containing side chains, and various condensation reactions to build carbon-carbon bonds. This versatility makes benzothiophene aldehydes crucial intermediates for creating libraries of complex organic molecules for screening and development. mdpi.comresearchgate.net

Table 2: Examples of Multistep Synthesis from a Benzothiophene Aldehyde Analogue

Starting Material Analogue Key Reagents Final Product Type Synthetic Utility

Role in the Synthesis of Scaffolds with Privileged Structures in Chemical Biology Research

In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple biological targets with high affinity. openochem.org These scaffolds provide an efficient starting point for drug discovery. The benzothiophene core and the heterocyclic systems derived from it, such as thienopyrimidines and thienopyridines, are widely regarded as privileged structures due to their presence in numerous biologically active compounds. nih.govnih.govresearchgate.net

Benzothiophene Scaffold: Derivatives of benzothiophene exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. nih.govnbinno.com Several approved drugs, such as the antiestrogen Raloxifene (B1678788) and the antifungal Sertaconazole, contain this core structure. google.com

Thienopyrimidine Scaffold: This fused heterocycle is a bioisostere of purine and is a cornerstone in the design of kinase inhibitors and other therapeutic agents. dntb.gov.ua Thieno[2,3-d]pyrimidines, in particular, are recognized as a versatile scaffold with applications as anticancer, anti-inflammatory, antimicrobial, and CNS protective agents. nih.govresearchgate.net

Thienopyridine Scaffold: These structures are also pharmacologically important, with well-known drugs like the antiplatelet agent Ticlopidine being based on this framework. researchgate.net

Because this compound is a direct precursor to these highly valued scaffolds, it plays a crucial role in synthetic efforts within chemical biology and drug discovery. Its use allows for the systematic modification and functionalization of these privileged cores, enabling the exploration of structure-activity relationships and the development of new therapeutic agents. nih.govresearchgate.net

Table 3: Privileged Scaffolds Derived from Benzothiophene Intermediates

Privileged Scaffold Associated Biological Activities Rationale for "Privileged" Status
Benzothiophene Anticancer, antimicrobial, anti-inflammatory, anti-diabetic nih.govgoogle.com Core of multiple FDA-approved drugs; versatile for functionalization nbinno.comgoogle.com
Thienopyrimidine Anticancer, kinase inhibition, anti-inflammatory, antiviral, CNS protective nih.govekb.eg Bioisostere of natural purines; binds to a wide range of biological targets dntb.gov.uaresearchgate.net
Thienopyridine Antiplatelet, anti-inflammatory, antimicrobial, antitumor researchgate.net Core of FDA-approved drugs; pi-electron rich and deficient units allow diverse interactions researchgate.net

Q & A

Q. What are the standard synthetic routes for 2-ethylbenzo[b]thiophene-3-carbaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including thiophene ring formation (e.g., Gewald or Paal-Knorr synthesis) followed by functionalization. For example:

  • Step 1 : Construct the benzo[b]thiophene core using a Gewald reaction with ethyl cyanoacetate and sulfur under controlled temperature (60–80°C) .
  • Step 2 : Introduce the ethyl group via nucleophilic substitution or Friedel-Crafts alkylation.
  • Step 3 : Formylate the 3-position using Vilsmeier-Haack conditions (POCl₃/DMF) .
    Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and catalyst loading to improve yield. Monitor reaction progress via TLC and purify using column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How is the structural integrity of this compound confirmed experimentally?

Use a combination of spectroscopic and crystallographic techniques :

  • 1H/13C NMR : Verify substituent positions (e.g., ethyl at C2, aldehyde at C3). The aldehyde proton appears as a singlet near δ 10.0 ppm .
  • X-ray crystallography : Resolve π–π stacking interactions between aromatic rings and confirm molecular geometry (e.g., dihedral angles between thiophene and benzaldehyde planes) .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ peak at m/z 206.24) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

Perform density functional theory (DFT) calculations to model electronic properties:

  • Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The aldehyde group typically has high electrophilicity (LUMO localized at C3) .
  • Simulate reaction pathways (e.g., aldol condensation) using software like Gaussian or ORCA. Compare activation energies for different bases (e.g., KOH vs. NaOMe) to optimize conditions .

Q. What strategies resolve contradictions in reported biological activity data for thiophene derivatives like this compound?

Address discrepancies through systematic SAR studies :

  • Variable testing : Compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) to assess selectivity .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing ethyl with methyl or halogens) to isolate activity contributors .
  • Mechanistic assays : Use enzyme inhibition studies (e.g., tubulin polymerization assays) to confirm target engagement .

Q. How do crystallographic studies inform the design of this compound-based materials?

Analyze crystal packing to engineer materials with desired properties:

  • π–π interactions : Utilize stacking distances (3.5–4.0 Å) to enhance charge transport in organic semiconductors .
  • Hydrogen bonding : Modify substituents (e.g., introducing -OH or -NH₂) to create supramolecular frameworks for catalysis or sensing .

Methodological Challenges

Q. How can researchers mitigate decomposition of this compound during purification?

  • Low-temperature processing : Store intermediates at –20°C to prevent aldehyde oxidation .
  • Inert atmosphere : Use Schlenk lines for moisture-sensitive reactions (e.g., Grignard additions) .
  • Stabilizers : Add radical scavengers (e.g., BHT) during prolonged storage .

Q. What analytical workflows validate the purity of this compound in drug discovery pipelines?

  • HPLC-DAD/MS : Use a C18 column (acetonitrile/water gradient) to detect impurities ≥0.1% .
  • Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
  • Thermogravimetric analysis (TGA) : Monitor thermal stability (decomposition onset >150°C) to ensure suitability for high-temperature applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.